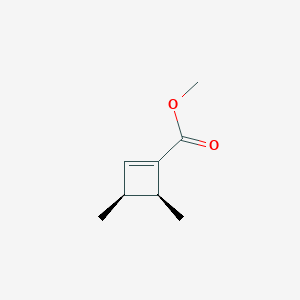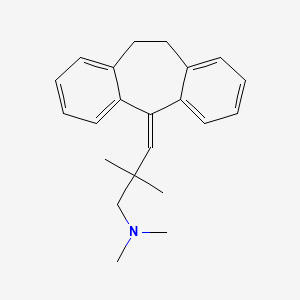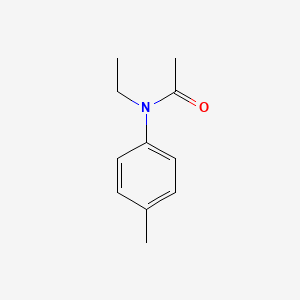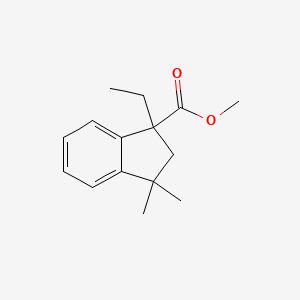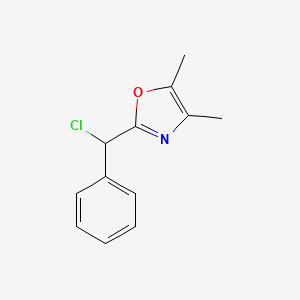
Dinoseb-ammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dinoseb-ammonium is a synthetic dinitrophenol herbicide that was widely used for post-emergence weed control in various crops, including cereals, vegetables, and some soft fruits . It is known for its high toxicity to mammals and its potential to cause developmental and reproductive effects . The compound is considered obsolete and is banned in many countries due to its adverse health effects .
Vorbereitungsmethoden
Dinoseb-ammonium is typically produced in emulsifiable concentrates or as water-soluble ammonium or amine salts . The synthetic route involves the nitration of 2-sec-butylphenol to produce 2-sec-butyl-4,6-dinitrophenol, which is then neutralized with ammonium hydroxide to form this compound . Industrial production methods focus on maintaining high purity and minimizing environmental impact during the synthesis process .
Analyse Chemischer Reaktionen
Dinoseb-ammonium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amino derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include strong acids and bases, as well as specific catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dinoseb-ammonium has been used in various scientific research applications, including:
Wirkmechanismus
Dinoseb-ammonium exerts its effects by inhibiting respiratory electron transport and uncoupling oxidative phosphorylation . This disruption of the proton gradient across the mitochondrial membrane leads to a loss of ATP production, ultimately causing cell death . The compound also generates reactive oxygen species (ROS), which further damage cellular components .
Vergleich Mit ähnlichen Verbindungen
Dinoseb-ammonium is similar to other dinitrophenol herbicides, such as 2,4-dinitrophenol and 2,4,5-trichlorophenoxyacetic acid . this compound is unique in its specific mode of action and its high toxicity to mammals . Other similar compounds include:
2,4-Dinitrophenol: Used as a herbicide and a weight loss agent, but also highly toxic.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with similar environmental persistence and toxicity concerns.
This compound’s unique combination of high toxicity and specific mode of action makes it distinct among dinitrophenol herbicides .
Eigenschaften
CAS-Nummer |
6365-83-9 |
|---|---|
Molekularformel |
C10H15N3O5 |
Molekulargewicht |
257.24 g/mol |
IUPAC-Name |
azanium;2-butan-2-yl-4,6-dinitrophenolate |
InChI |
InChI=1S/C10H12N2O5.H3N/c1-3-6(2)8-4-7(11(14)15)5-9(10(8)13)12(16)17;/h4-6,13H,3H2,1-2H3;1H3 |
InChI-Schlüssel |
RVSKHYSPNBOJDL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])[O-].[NH4+] |
Verwandte CAS-Nummern |
88-85-7 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane](/img/structure/B13806447.png)
![(3S,7aS)-3-ethyl-7a-methyl-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B13806454.png)
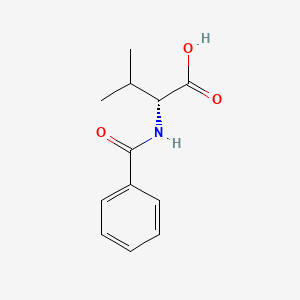
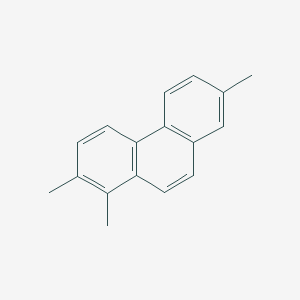
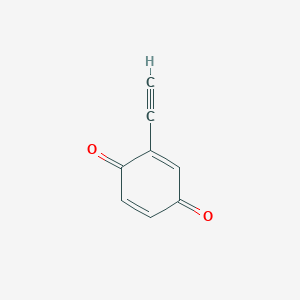
![2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol](/img/structure/B13806485.png)

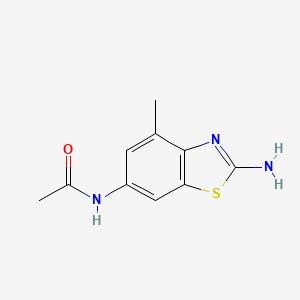
![barium(2+);3-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B13806509.png)
